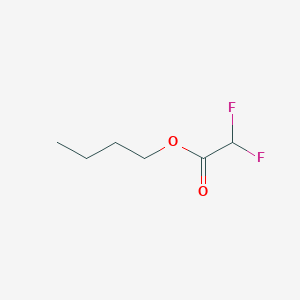

Butyl 2,2-difluoroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

butyl 2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2/c1-2-3-4-10-6(9)5(7)8/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBWFXWJTVAKMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378462 | |

| Record name | butyl 2,2-difluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368-35-4 | |

| Record name | Butyl 2,2-difluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | butyl 2,2-difluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Butyl 2,2-difluoroacetate" CAS number 368-35-4 properties

An In-depth Technical Guide to Butyl 2,2-difluoroacetate (CAS 368-35-4): Properties, Synthesis, and Applications in Modern Chemistry

Introduction: The Strategic Value of Fluorination

In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, the strategic incorporation of fluorine atoms can profoundly alter a molecule's physicochemical and biological properties. This compound (CAS: 368-35-4) represents a key building block in this domain. The geminal difluoro group (CF₂) alpha to the ester carbonyl imparts unique reactivity and characteristics that are highly sought after by researchers. This difluoromethylene unit serves as a bioisostere for carbonyl groups or ether oxygen atoms, offering enhanced metabolic stability and modulated lipophilicity without significant steric alteration.[1] This guide provides an in-depth technical overview of this compound, exploring its core properties, synthesis, characteristic reactivity, and its applications for professionals in research and development.

PART 1: Core Physicochemical and Structural Properties

This compound is a flammable and corrosive liquid, classified as a Dangerous Good for transportation.[2][3] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 368-35-4 | [2][4][5] |

| Molecular Formula | C₆H₁₀F₂O₂ | [2][5][6] |

| Molecular Weight | 152.14 g/mol | [2][5] |

| Alternate Names | Butyl difluoroacetate, n-Butyl difluoroacetate | [2][5] |

| Boiling Point | 93.9 °C | [7] |

| Purity (Typical) | ≥97% | [5] |

| Appearance | Flammable Liquid | [3] |

digraph "Butyl_2_2_difluoroacetate_Structure" { graph [fontname="Arial", label="Molecular Structure of this compound", labelloc=t, fontsize=14]; node [fontname="Arial", shape=plaintext]; edge [fontname="Arial"];// Atom nodes C1 [label="CH₃"]; C2 [label="CH₂"]; C3 [label="CH₂"]; C4 [label="CH₂"]; O1 [label="O", fontcolor="#EA4335"]; C5 [label="C", fontcolor="#202124"]; O2 [label="O", fontcolor="#EA4335"]; C6 [label="CH", fontcolor="#202124"]; F1 [label="F", fontcolor="#34A853"]; F2 [label="F", fontcolor="#34A853"];

// Invisible nodes for layout C5_O2 [label="", shape=point, width=0];

// Edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- O1; O1 -- C5; C5 -- C5_O2 [dir=none]; C5_O2 -- O2 [label=" O", dir=none, len=0.5]; C5 -- C6; C6 -- F1; C6 -- F2;

// Double bond {rank=same; C5; C5_O2;} edge [style=double]; C5 -- O2; }

Caption: Molecular structure of this compound.

PART 2: Spectral Signature Analysis (Predicted)

While dedicated spectral data for this specific compound is not widely published, its structure allows for a reliable prediction of its key spectral features based on established principles and data from analogous compounds.

-

¹H NMR: The proton on the difluoromethyl carbon (CHF₂) is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms. The protons of the butyl chain will show characteristic signals: a triplet for the terminal methyl group, a triplet for the methylene group attached to the ester oxygen, and multiplets for the two internal methylene groups.

-

¹³C NMR: The spectrum will be characterized by the ester carbonyl carbon, the difluoromethyl carbon (which will appear as a triplet due to one-bond C-F coupling), and the four distinct carbons of the butyl group.

-

¹⁹F NMR: A single resonance is expected, which will appear as a triplet due to coupling with the single proton on the alpha-carbon.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 152. Common fragmentation patterns would include the loss of the butoxy group, the butyl group, and rearrangements typical of butyl esters.

-

Infrared (IR) Spectroscopy: Key absorption bands are predicted to be a strong C=O stretch for the ester carbonyl (~1750-1770 cm⁻¹), strong C-F stretching vibrations (~1100-1200 cm⁻¹), and C-O stretching bands.

PART 3: Synthesis and Core Reactivity

Generalized Synthesis Protocol

The synthesis of this compound can be achieved through standard esterification methods or by nucleophilic substitution using a suitable difluoroacetyl precursor. A common approach involves the reaction of an activated difluoroacetic acid derivative with butanol or the substitution of a leaving group on a 2-bromo-2,2-difluoroacetate precursor.[8]

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Methodology (Illustrative Example):

-

Reaction Setup: To a solution of 2-bromo-2,2-difluoroacetate ester (e.g., ethyl ester) in a suitable aprotic solvent, add n-butanol.

-

Catalysis: Introduce a catalytic amount of a non-nucleophilic base or an acid catalyst to facilitate transesterification.

-

Reaction Execution: Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC or GC analysis. The reaction drives to completion by removing the lower-boiling alcohol byproduct (e.g., ethanol).

-

Workup: After cooling, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.

Core Reactivity: The Influence of Fluorine

The defining feature of α,α-difluoroesters is the powerful electron-withdrawing effect of the two fluorine atoms. This effect polarizes the C-F bonds and, through induction, significantly increases the electrophilicity of the adjacent ester carbonyl carbon.[9] This heightened reactivity makes this compound a valuable synthon.

-

Enhanced Nucleophilic Acyl Substitution: The molecule readily undergoes reactions like transesterification and aminolysis, often under milder conditions than its non-fluorinated counterparts.[9][10] This property is exploited in polymer chemistry to create materials that can be reprocessed without the need for external catalysts.[11]

-

Precursor to Difluoroenolates: The acidic alpha-proton can be removed by a suitable base to generate difluoroenolates. These are versatile intermediates for C-C bond formation, allowing for the construction of complex molecules containing the valuable α,α-difluoroketone motif.[1]

PART 4: Applications in Research and Development

Medicinal Chemistry and Drug Discovery

The difluoromethylene (CF₂) group is a cornerstone of modern medicinal chemistry.[1]

-

Bioisosterism: It acts as a bioisostere of a ketone or an ether linkage, improving metabolic stability by blocking sites of enzymatic oxidation.[1] Its steric profile is similar to these groups, allowing it to fit into enzyme active sites while resisting degradation.

-

Modulation of Physicochemical Properties: The CF₂ group increases lipophilicity, which can enhance membrane permeability and bioavailability. It can also modulate the acidity (pKa) of nearby functional groups like alcohols or amines, which is critical for optimizing drug-target interactions.[1]

-

Scaffold for Bioactives: Building blocks like this compound are used in the synthesis of complex, fluorinated drug candidates. For instance, related precursors are employed in the synthesis of pharmacologically active compounds like 3,3-difluoro-GABA.[12]

Polymer and Materials Science

The activated ester functionality has opened new avenues in advanced polymer design.

-

Catalyst-Free Vitrimers: Vitrimers are a class of polymers that combine the mechanical properties of thermosets with the reprocessability of thermoplastics. The α-difluoroester moiety can activate associative transesterification exchange reactions within a polymer network upon heating, allowing the material to be reshaped and recycled without a catalyst.[9][11] This represents a significant step towards more sustainable and "greener" polymers.[11]

Caption: The CF₂ group activates the ester for nucleophilic attack, enabling network rearrangement.

PART 5: Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols.

| Hazard Class | GHS Statement | Source(s) |

| Flammable Liquid | H226: Flammable liquid and vapor | [3] |

| Skin/Eye Damage | Causes severe skin burns and eye damage | [3] |

| Transport | Classified as a Dangerous Good | [2] |

Mandatory Handling Procedures:

-

Ventilation: Always handle in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[13][14]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof electrical equipment.[3][13]

-

Static Discharge: Ground and bond containers when transferring material to prevent static electricity buildup.[13][14]

-

Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[14]

Storage and Disposal:

-

Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[3]

-

Keep the container tightly closed and stored in a locked "Corrosives area".[3][13]

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][13]

Conclusion

This compound is more than a simple fluorinated ester; it is a highly activated and versatile chemical tool. Its unique combination of properties—driven by the gem-difluoro group—provides chemists with a strategic advantage in designing molecules with enhanced stability, tailored reactivity, and novel functionalities. From creating next-generation polymers to building blocks for life-saving pharmaceuticals, its importance in the field of advanced chemical synthesis is clear and continues to grow.

References

-

Divergent reactivity profile of α,α‐difluoroenolates. ResearchGate. [Link]

-

368-35-4 | n-Butyl difluoroacetate. Alachem Co., Ltd. [Link]

-

Material Safety Data Sheet Butyl acetate. Vastani. [Link]

-

368-35-4 this compound. Chemsigma. [Link]

-

This compound [368-35-4]. Chemsigma. [Link]

-

Catalyst-free transesterification vitrimers: activation via α-difluoroesters. RSC Publishing. [Link]

-

Catalyst-free transesterification vitrimers: activation via α-difluoroesters. RSC Publishing. [Link]

- CN104761446A - Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane.

-

and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min. Organic Syntheses Procedure. [Link]

-

The Alchemy of Fluorine: α,α-Difluoroacetates Unlocking Regenerable Post-Polymerization Modification. ResearchGate. [Link]

-

2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions. National Institutes of Health. [Link]

-

Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA. ResearchGate. [Link]

-

α-C–H difluoroalkylation of alkyl sulfoxides via intermolecular Pummerer reaction. Organic Chemistry Frontiers (RSC Publishing). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. This compound | 368-35-4 [chemicalbook.com]

- 5. 368-35-4 | n-Butyl difluoroacetate - Alachem Co., Ltd. [alachem.co.jp]

- 6. This compound [368-35-4] | Chemsigma [chemsigma.com]

- 7. 368-35-4 this compound [chemsigma.com]

- 8. 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Catalyst-free transesterification vitrimers: activation via α-difluoroesters - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00124A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Catalyst-free transesterification vitrimers: activation via α-difluoroesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. vastanichem.com [vastanichem.com]

An In-depth Technical Guide to Butyl 2,2-difluoroacetate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl 2,2-difluoroacetate is an organofluorine compound of significant interest in the fields of medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. Specifically, the gem-difluoroacetyl group can act as a bioisostere for other functional groups, enhancing metabolic stability, binding affinity, and lipophilicity of parent molecules. This guide provides a comprehensive overview of this compound, including its fundamental properties, synthesis, spectroscopic characterization, applications, and safety protocols.

Core Molecular Information

The fundamental properties of this compound are summarized in the table below. These values are crucial for its use in synthesis and for the characterization of its derivatives.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀F₂O₂ | [1] |

| Molecular Weight | 152.14 g/mol | [1] |

| CAS Number | 368-35-4 | [1] |

| Boiling Point | 93.9 °C |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 2,2-difluoroacetic acid with n-butanol, catalyzed by a strong acid. This is a reversible condensation reaction where water is removed to drive the equilibrium towards the product.[2][3][4]

Reaction Scheme:

Caption: Fischer Esterification of 2,2-difluoroacetic acid with n-butanol.

Experimental Protocol: Fischer Esterification

This protocol is based on established procedures for Fischer esterification.[2][3][4][5][6]

Materials:

-

2,2-Difluoroacetic acid

-

n-Butanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or other suitable extraction solvent

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,2-difluoroacetic acid (1.0 eq).

-

Add an excess of n-butanol (3-5 eq). Using the alcohol as the solvent helps to drive the reaction equilibrium towards the product.

-

Slowly and carefully, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

-

The crude product can be further purified by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic and Physical Properties

Predicted Physical Properties

| Property | Predicted Value/Range | Justification |

| Density | ~1.1 g/mL | The density of ethyl difluoroacetate is approximately 1.18 g/mL. The longer butyl chain would slightly decrease the density. |

| Refractive Index | ~1.36 | Ethyl difluoroacetate has a refractive index of 1.347. The addition of two methylene groups would likely increase the refractive index slightly. |

| Solubility | Soluble in common organic solvents (e.g., ether, dichloromethane, ethyl acetate). Sparingly soluble in water. | Typical for a medium-chain ester. |

Predicted Spectroscopic Data

¹H NMR Spectroscopy

-

δ ~6.0 ppm (t, J ≈ 54 Hz, 1H): This characteristic triplet is due to the proton on the α-carbon (CHF₂), with a large coupling constant due to the two adjacent fluorine atoms.

-

δ ~4.2 ppm (t, J ≈ 6.7 Hz, 2H): This triplet corresponds to the methylene group attached to the ester oxygen (-OCH₂-).

-

δ ~1.7 ppm (m, 2H): A multiplet for the methylene group adjacent to the -OCH₂- group.

-

δ ~1.4 ppm (m, 2H): A multiplet for the next methylene group in the butyl chain.

-

δ ~0.9 ppm (t, J ≈ 7.4 Hz, 3H): A triplet for the terminal methyl group of the butyl chain.

¹³C NMR Spectroscopy

-

δ ~164 ppm (t, J ≈ 25 Hz): The carbonyl carbon (C=O), split into a triplet by the two fluorine atoms on the adjacent carbon.

-

δ ~112 ppm (t, J ≈ 250 Hz): The α-carbon (CHF₂), showing a large one-bond C-F coupling constant.

-

δ ~66 ppm: The carbon of the methylene group attached to the ester oxygen (-OCH₂-).

-

δ ~30 ppm: The next methylene carbon in the butyl chain.

-

δ ~19 ppm: The second methylene carbon from the oxygen.

-

δ ~13 ppm: The terminal methyl carbon.

Infrared (IR) Spectroscopy

-

~2960-2850 cm⁻¹: C-H stretching vibrations of the butyl group.

-

~1760 cm⁻¹: A strong C=O (ester) stretching band. The electron-withdrawing fluorine atoms will shift this to a higher wavenumber compared to a non-fluorinated ester.

-

~1200-1000 cm⁻¹: C-O stretching of the ester and strong C-F stretching bands.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A peak at m/z = 152, which may be of low intensity.

-

Fragmentation Pattern: Expect to see characteristic fragments corresponding to the loss of the butoxy group ([M-73]⁺), the butyl group ([M-57]⁺), and fragments of the butyl chain itself. A prominent peak at m/z = 77 corresponding to [CHF₂CO]⁺ is also expected.

Applications in Research and Development

The primary application of this compound is as a versatile building block in organic synthesis, particularly for the introduction of the difluoromethyl group into more complex molecules.

Pharmaceutical and Agrochemical Synthesis

The difluoromethyl group is a valuable moiety in drug design. It can serve as a bioisostere for a hydroxyl group or a thiol, and its strong electron-withdrawing nature can modulate the pKa of nearby acidic or basic centers. This can lead to improved pharmacokinetic and pharmacodynamic properties of a drug candidate.

For instance, the related compound, ethyl bromodifluoroacetate, is a key starting material in the synthesis of the antifungal drug candidate oteseconazole.[7] The difluoroacetate moiety is used to construct a core part of the final molecule. This compound can be similarly employed in reactions where a different ester group is desired for solubility or reactivity reasons. It can be a precursor to other difluoroacetyl compounds through transesterification or hydrolysis followed by conversion to an acid chloride.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a conservative approach to handling should be adopted, based on the properties of similar compounds like butyl acetate and 2,2-difluoroacetic acid.[8][9]

-

Flammability: Assumed to be a flammable liquid, similar to butyl acetate.[9] Keep away from heat, sparks, and open flames. Use in a well-ventilated area and take precautions against static discharge.

-

Toxicity: The difluoroacetyl group can be corrosive. The compound is likely to be irritating to the skin, eyes, and respiratory tract.[8] Upon hydrolysis, it would release 2,2-difluoroacetic acid, which is corrosive.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents and strong acids or bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its utility lies in its ability to introduce the difluoromethyl group, which can confer desirable properties to bioactive molecules. While detailed physical and toxicological data are sparse, a sound understanding of its chemistry and the properties of related compounds allows for its safe and effective use in a research setting. The synthetic protocols and predicted spectroscopic data provided in this guide should serve as a useful resource for scientists working with this and related fluorinated compounds.

References

-

Organic Syntheses Procedure. [Link]

-

Organic Syntheses Procedure. [Link]

-

The Fischer Esterification. [Link]

-

Fischer Esterification. [Link]

-

Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

Organic Chemistry Tutor. Fischer Esterification | Mechanism + Easy TRICK! [Link]

-

Joshua S. Organic Chemistry - Spectroscopy - Butyl Acetate. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Google Patents. CN104761446A - Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane.

-

Chemsrc. 2,2-DIFLUOROETHYL ACETATE | CAS#:1550-44-3. [Link]

-

ResearchGate. Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA. [Link]

- Shen, H. C., & Li, G. (2021). 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions.

-

Chegg.com. Solved The IR, 1H NMR, and 13C NMR spectra, and structure of | Chegg.com. [Link]

- Wang, Y., et al. (2015). Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery. Journal of Polymer Science Part A: Polymer Chemistry, 53(1), 133-141.

-

ResearchGate. Applications to biologically relevant molecules. a Synthesis of... [Link]

-

PubChem. Butyl Acetate. [Link]

-

ResearchGate. 13 C NMR spectra for (a) regular butyl rubber and (b) epoxidized butyl... [Link]

- Li, Y., et al. (2023). Synthesis and clinical application of new drugs approved by FDA in 2022.

Sources

- 1. scbt.com [scbt.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. cerritos.edu [cerritos.edu]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. youtube.com [youtube.com]

- 7. Synthesis and clinical application of new drugs approved by FDA in 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synquestlabs.com [synquestlabs.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Analytical Imperative for Fluorinated Compounds

An In-Depth Technical Guide to the Spectroscopic Analysis of Butyl 2,2-difluoroacetate

In modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This compound (CAS 368-35-4, Molecular Formula: C₆H₁₀F₂O₂) serves as a key building block and a model compound for understanding the analytical challenges posed by geminal difluoro groups adjacent to an ester carbonyl.[1] A robust and unambiguous structural elucidation of such compounds is paramount, underpinning the integrity of research and development pipelines.

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of this compound. We will dissect the anticipated data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The discussion moves beyond mere data reporting to explain the underlying physical principles and the rationale behind experimental choices, equipping the modern researcher with the predictive and interpretive skills necessary for working with complex fluorinated molecules.

Molecular Structure and Analytical Workflow

A logical workflow is essential for the complete structural characterization of this compound. Each analytical technique provides a unique piece of the puzzle, and their combined interpretation constitutes a self-validating system.

Caption: A typical workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of this compound. Due to the presence of ¹H, ¹³C, and ¹⁹F nuclei, a multi-nuclear approach is required for full characterization.

Expertise & Rationale: Why a Multi-Nuclear Approach?

While ¹H NMR provides the backbone of the proton environment, it is insufficient on its own. The difluoromethyl proton (CHF₂) signal is split not by other protons, but by the two magnetically active ¹⁹F nuclei, a phenomenon known as heteronuclear coupling. Similarly, the carbon signals are split by attached fluorine atoms. Therefore, ¹H, ¹³C, and ¹⁹F NMR spectra must be acquired and correlated to assemble the complete structural picture. ¹⁹F NMR is particularly informative due to its 100% natural abundance, high sensitivity, and wide chemical shift range, which makes it an excellent probe for the local electronic environment.[2][3]

¹H NMR Spectroscopy

Predicted Spectrum: The ¹H NMR spectrum will show four distinct signals corresponding to the four unique proton environments in the butyl chain and the single proton on the α-carbon.

-

α-Proton (CHF₂): This proton is adjacent to two fluorine atoms. Its signal will be split into a triplet by the two equivalent fluorine nuclei, a characteristic pattern for a CHF₂ group. The coupling constant, denoted as ²JHF (a two-bond coupling), is typically large, in the range of 50-60 Hz. The high electronegativity of the adjacent fluorine atoms and the ester group will shift this signal significantly downfield.

-

Butyl Chain Protons: The four-carbon chain will show standard splitting patterns: a triplet for the terminal methyl group (CH₃), a triplet for the methylene group attached to the oxygen (OCH₂), and two overlapping multiplets for the internal methylene groups (CH₂CH₂).

¹³C NMR Spectroscopy

Predicted Spectrum: The proton-decoupled ¹³C NMR spectrum will display six unique carbon signals. The key feature will be the splitting of the difluoro-substituted carbon by the two attached fluorine atoms.

-

α-Carbon (CF₂): This carbon signal will be split into a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). This coupling is typically very large (240-290 Hz). The signal will be significantly downfield due to the electronegativity of the attached fluorines and oxygen.

-

Carbonyl Carbon (C=O): This signal will appear in the typical ester carbonyl region (160-175 ppm). It will also experience a smaller two-bond coupling to the fluorine atoms (²JCF), appearing as a triplet.

-

Butyl Chain Carbons: The four carbons of the butyl group will appear in the upfield region (10-70 ppm) with chemical shifts consistent with a standard butyl ester.[4][5]

¹⁹F NMR Spectroscopy

Predicted Spectrum: Since the two fluorine atoms are chemically equivalent, the proton-coupled ¹⁹F NMR spectrum is expected to show a single signal.

-

CF₂ Signal: This signal will be split into a doublet by the single adjacent proton (²JFH), with the same coupling constant observed in the ¹H spectrum (50-60 Hz). The chemical shift is sensitive to the electronic environment and typically falls within a predictable range for alkyl difluoroacetates.[6]

Predicted NMR Data Summary

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | CHF₂ -COO- | 5.8 - 6.2 | Triplet (t) | ²JHF = 50 - 60 Hz |

| -O-CH₂ -CH₂- | 4.2 - 4.4 | Triplet (t) | ³JHH ≈ 7 Hz | |

| -CH₂-CH₂ -CH₂- | 1.6 - 1.8 | Sextet / Multiplet (m) | ³JHH ≈ 7 Hz | |

| -CH₂-CH₂ -CH₃ | 1.3 - 1.5 | Sextet / Multiplet (m) | ³JHH ≈ 7 Hz | |

| -CH₂-CH₃ | 0.9 - 1.0 | Triplet (t) | ³JHH ≈ 7 Hz | |

| ¹³C | CHF₂-C OO- | 162 - 165 | Triplet (t) | ²JCF ≈ 25 - 35 Hz |

| C HF₂-COO- | 108 - 112 | Triplet (t) | ¹JCF ≈ 240 - 250 Hz | |

| -O-C H₂-CH₂- | 66 - 68 | Singlet (s) | - | |

| -CH₂-C H₂-CH₂- | 30 - 32 | Singlet (s) | - | |

| -CH₂-C H₂-CH₃ | 18 - 20 | Singlet (s) | - | |

| -CH₂-C H₃ | 13 - 14 | Singlet (s) | - | |

| ¹⁹F | CHF₂ -COO- | -120 to -130 (vs CFCl₃) | Doublet (d) | ²JFH = 50 - 60 Hz |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good solubilizing power and well-defined residual solvent peaks.[7]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multi-nuclear probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width sufficient to cover all signals (e.g., 0-12 ppm).

-

Use a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Integrate all signals to confirm proton ratios.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set a spectral width of ~220 ppm.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans will be necessary due to the lower sensitivity of the ¹³C nucleus.

-

-

¹⁹F NMR Acquisition:

-

Switch the probe to the ¹⁹F nucleus.

-

Acquire a one-dimensional fluorine spectrum. The wide chemical shift range of ¹⁹F NMR requires a large spectral width.[3]

-

Reference the spectrum relative to an external standard like CFCl₃.

-

Caption: Diagram of key heteronuclear NMR coupling interactions.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The principle relies on the absorption of infrared radiation by molecules, which excites them to a higher vibrational state. Specific bonds vibrate at characteristic frequencies.[8]

Expertise & Rationale: Identifying Key Vibrational Modes

For this compound, the most prominent and diagnostic absorption will be from the ester carbonyl (C=O) group. This is one of the strongest and sharpest absorptions in an IR spectrum. Additionally, we expect to see absorptions from C-O, C-F, and C-H bonds. The presence of electronegative fluorine atoms on the α-carbon can slightly increase the frequency of the C=O stretch compared to a non-fluorinated analogue due to inductive effects.

Predicted IR Data Summary

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity | Notes |

| 2960-2870 | C-H (sp³) | Stretch | Medium | From the butyl chain. |

| 1750-1770 | C=O | Stretch | Strong | Highly diagnostic for the ester group. Elevated frequency due to α-fluorines. |

| 1250-1350 | C-F | Stretch | Strong | Often complex and broad in the fingerprint region. |

| 1150-1250 | C-O (ester) | Stretch | Strong | Corresponds to the O=C-O bond stretch. |

| 1000-1100 | C-O (ester) | Stretch | Medium | Corresponds to the C -O-C bond stretch. |

Experimental Protocol: IR Data Acquisition

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

-

Sample Preparation: Apply a single drop of neat (undiluted) this compound liquid directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum is usually plotted as % Transmittance versus Wavenumber (cm⁻¹).

-

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about the molecule's structure.

Expertise & Rationale: Predicting Fragmentation Pathways

Using a standard technique like Electron Ionization (EI), the this compound molecule will be ionized to form a molecular ion (M⁺•), which can then undergo fragmentation. Esters are known to fragment in predictable ways. The most common pathways include cleavage at the C-O bond (alpha-cleavage) and McLafferty rearrangement if a gamma-proton is available.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺•): The molecular weight of C₆H₁₀F₂O₂ is 152.14 g/mol .[1] A peak at m/z = 152 should be observable, though it may be weak depending on its stability.

-

Key Fragments:

-

m/z = 95: Loss of the butoxy radical (•OCH₂CH₂CH₂CH₃), resulting in the [CHF₂CO]⁺ acylium ion. This is often a prominent peak.

-

m/z = 57: Formation of the butyl cation [CH₃CH₂CH₂CH₂]⁺ from cleavage of the O-C bond.

-

m/z = 77: Loss of the butyl group followed by the loss of a water molecule from the resulting carboxylic acid fragment is less likely but possible. A more direct fragment could be [CHF₂COO]⁻ in negative ion mode, but in positive EI, we might see rearrangements.

-

McLafferty Rearrangement: A hydrogen from the γ-carbon of the butyl chain can be transferred to the carbonyl oxygen, leading to the elimination of butene (C₄H₈) and the formation of a radical cation of difluoroacetic acid at m/z = 96 . This is a highly diagnostic fragmentation for esters with sufficiently long alkyl chains.

-

Predicted Fragmentation Diagram

Caption: Major predicted fragmentation pathways for this compound.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is ideal. The GC separates the sample from any impurities before it enters the MS.

-

Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Method:

-

Inject a small volume (e.g., 1 µL) into the GC.

-

Use a standard non-polar column (e.g., DB-5ms) and a temperature ramp (e.g., start at 50°C, ramp to 250°C) to elute the compound.

-

-

MS Method:

-

Use standard Electron Ionization (EI) at 70 eV.

-

Scan a mass range from m/z 40 to 200 to ensure capture of the molecular ion and all relevant fragments.

-

Conclusion

The structural elucidation of this compound is a clear demonstration of the synergy between NMR, IR, and MS techniques. The predicted data presented in this guide—a triplet for the CHF₂ proton in ¹H NMR, a large ¹JCF coupling in ¹³C NMR, a strong C=O stretch above 1750 cm⁻¹ in the IR spectrum, and characteristic fragments at m/z 96, 95, and 57 in the mass spectrum—form a unique spectroscopic signature. By understanding the principles behind these signatures, researchers can confidently identify and characterize this and other novel fluorinated molecules, ensuring the integrity and progression of their scientific endeavors.

References

-

ResearchGate. The Identification of Sodium Fluoroacetate (Compound 1080) Employing NMR Spectroscopy. Available at: [Link]

-

Labcompare.com. Sensitive and Reliable Method for Direct Identification of Fluoroacetate in Water. Available at: [Link]

-

Journal of AOAC INTERNATIONAL. Determination of Sodium Fluoroacetate (Compound 1080) in Biological Tissues. Available at: [Link]

-

Wiley-VCH. Supporting Information for publications. Available at: [Link]

-

ResearchGate. Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031325). Available at: [Link]

-

RSC Publishing. Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds. Available at: [Link]

-

University of Ottawa. 19Fluorine NMR. Available at: [Link]

-

NIST. NIST Chemistry WebBook. Available at: [Link]

-

ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

-

UC Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available at: [Link]

-

NIST. 2,2-Difluoroethyl acetate in NIST Chemistry WebBook. Available at: [Link]

-

Michigan State University. 19F NMR Reference Standards. Available at: [Link]

-

NIST. Butane, 2,2-difluoro in NIST Chemistry WebBook. Available at: [Link]

-

NIST. NIST Chemistry WebBook Documentation. Available at: [Link]

-

ACS Publications. 19F NMR chemical shifts. 1. Aliphatic fluorides. Available at: [Link]

-

Palacký University Olomouc. Table of Characteristic IR Absorptions. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

-

NIST. Difluoroacetic acid in NIST Chemistry WebBook. Available at: [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. Available at: [Link]

-

University of Puget Sound. 13C NMR Chemical Shift Table. Available at: [Link]

-

PubChem. Ethyl difluoroacetate. Available at: [Link]

-

PubChem. 2,2-Difluoroethylacetate. Available at: [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

-

Chemguide. Interpreting infra-red spectra. Available at: [Link]

-

WebAssign. Lab 2 - Infrared Spectroscopy (IR). Available at: [Link]

-

Semantic Scholar. Analysis of Butyl Butyrate Mass Spectrum. Available at: [Link]

-

NIST. Methyl 2-chloro-2,2-difluoroacetate in NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Butyl acetate(123-86-4) 13C NMR spectrum [chemicalbook.com]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. webassign.net [webassign.net]

Butyl 2,2-difluoroacetate: A Versatile and Practical Source of Difluorocarbene for Modern Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Quest for Fluorinated Motifs

The strategic incorporation of fluorine atoms into organic molecules continues to be a paramount strategy in the design of novel pharmaceuticals, agrochemicals, and advanced materials. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Among the myriad of fluorine-containing functional groups, the difluoromethylene (-CF2-) moiety has emerged as a critical building block, often serving as a bioisostere for ethereal oxygens or carbonyl groups. The most direct and atom-economical method for introducing this group is through the in-situ generation of difluorocarbene (:CF2), a transient yet highly reactive intermediate. This guide provides a comprehensive overview of Butyl 2,2-difluoroacetate, a practical and efficient precursor for the generation of difluorocarbene, with a focus on its synthesis, mechanism of action, and application in difluorocyclopropanation reactions.

Introduction to this compound as a Difluorocarbene Source

This compound is a stable, liquid organic compound that serves as a convenient precursor for the generation of difluorocarbene. Its utility lies in its ability to undergo clean thermal or microwave-assisted decomposition to release :CF2, which can then be trapped by a variety of substrates.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 368-35-4[1] |

| Molecular Formula | C₆H₁₀F₂O₂[1] |

| Molecular Weight | 152.14 g/mol [1] |

| Appearance | Colorless liquid |

| Boiling Point | ~150-160 °C (estimated) |

| Solubility | Soluble in most organic solvents |

Synthesis of this compound: A Practical Laboratory-Scale Protocol

The synthesis of this compound is readily achieved through the Fischer esterification of difluoroacetic acid with n-butanol. This method is straightforward, scalable, and utilizes commercially available starting materials.

Expert Insight:

The choice of a strong acid catalyst is crucial for driving the equilibrium towards the ester product. While sulfuric acid is effective, the use of a solid-supported acid catalyst, such as Amberlyst 15, can simplify the workup procedure by allowing for easy filtration and removal of the catalyst.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add difluoroacetic acid (1.0 equiv.), n-butanol (1.5 equiv.), and a catalytic amount of concentrated sulfuric acid (or a sulfonic acid-based ion-exchange resin like Amberlyst 15). Toluene is used as the solvent to facilitate the azeotropic removal of water.

-

Reaction Execution: The reaction mixture is heated to reflux. The water generated during the esterification is collected in the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the consumption of the limiting reagent is complete.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. If a solid catalyst was used, it is removed by filtration. The organic layer is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted difluoroacetic acid, followed by a wash with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation to afford pure this compound.

Generation of Difluorocarbene from this compound: Mechanism and Methodologies

The generation of difluorocarbene from this compound proceeds via a thermal or microwave-assisted decarboxylation pathway. The ester first eliminates butene and carbon dioxide to form a difluoromethyl anion, which then rapidly loses a fluoride ion to generate the singlet difluorocarbene.

Mechanism of Difluorocarbene Generation

Caption: Mechanism of difluorocarbene generation.

Methodologies for Difluorocarbene Generation:

-

Thermal Decomposition: This is the traditional method, which involves heating a solution of this compound and the alkene substrate in a high-boiling solvent such as diglyme or triglyme.[2] Reaction temperatures typically range from 150-190 °C.

-

Microwave-Assisted Decomposition: A more modern and efficient approach involves the use of microwave irradiation.[3] This method significantly reduces reaction times from hours to minutes and often leads to cleaner reactions with higher yields. The reaction is typically carried out in a sealed microwave vial using a lower-boiling solvent like tetrahydrofuran (THF).

Application in Synthesis: Difluorocyclopropanation of Alkenes

The primary synthetic application of difluorocarbene generated from this compound is the [2+1] cycloaddition with alkenes to form gem-difluorocyclopropanes. These motifs are of significant interest in medicinal chemistry due to their unique conformational properties and metabolic stability.

Substrate Scope:

Difluorocarbene is an electrophilic carbene and therefore reacts most readily with electron-rich alkenes.[2] However, with appropriate reaction conditions, it can also be used to cyclopropanate electron-deficient alkenes.

-

Electron-Rich Alkenes: Styrenes, enol ethers, and other alkenes bearing electron-donating groups are excellent substrates for difluorocyclopropanation.

-

Electron-Poor Alkenes: Acrylates, acrylonitriles, and other electron-deficient alkenes can also undergo difluorocyclopropanation, although they may require higher temperatures or longer reaction times.[2]

Experimental Workflow: Difluorocyclopropanation of Styrene

Caption: Workflow for difluorocyclopropanation.

Detailed Protocol: Microwave-Assisted Difluorocyclopropanation of Styrene

-

To a 10 mL microwave vial equipped with a magnetic stir bar, add styrene (1.0 mmol, 1.0 equiv.) and anhydrous THF (5 mL).

-

Add this compound (1.5 mmol, 1.5 equiv.) to the vial.

-

Seal the vial with a cap and place it in the cavity of a microwave reactor.

-

Irradiate the reaction mixture at 170 °C for 10-20 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with diethyl ether (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1,1-difluoro-2-phenylcyclopropane.

Comparative Analysis of Difluorocarbene Precursors

While this compound is a practical and efficient source of difluorocarbene, several other precursors are commonly used in organic synthesis. The choice of precursor often depends on the specific substrate, desired reaction conditions, and scale of the reaction.

Table 2: Comparison of Common Difluorocarbene Precursors

| Precursor | Generation Method | Advantages | Disadvantages | Typical Yield (Styrene) |

| This compound | Thermal/Microwave | Liquid, easy to handle; clean decomposition | Requires elevated temperatures | Good to Excellent |

| Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Thermal | Inexpensive, commercially available | Hygroscopic, requires high temperatures, often in high-boiling solvents[2] | Good[2] |

| Sodium Bromodifluoroacetate (BrCF₂CO₂Na) | Thermal | Non-hygroscopic, milder conditions than chloro-analog[4] | Excellent[4] | |

| (Trifluoromethyl)trimethylsilane (TMSCF₃ - Ruppert-Prakash Reagent) | Nucleophilic activation (e.g., F⁻) | Mild conditions, high yields, broad scope | Requires a stoichiometric activator | Excellent[5] |

| Trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate (TFDA) | Catalytic F⁻ | Highly efficient for both electron-rich and -poor alkenes[2] | Moisture sensitive, can be expensive | Excellent[2] |

Characterization of this compound

Accurate characterization of the precursor is essential for reproducible results. The following are the expected NMR spectroscopic data for this compound.

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the terminal methyl group of the butyl chain, two multiplets for the two methylene groups of the butyl chain, a triplet for the methylene group attached to the ester oxygen, and a triplet for the proton on the difluoromethyl group (coupled to the two fluorine atoms).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the four carbons of the butyl group and the carbonyl carbon. The difluoromethyl carbon will appear as a triplet due to coupling with the two fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal, which will be a doublet due to coupling with the single proton on the difluoromethyl carbon.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Upon heating, the decomposition of this compound generates gaseous byproducts, and reactions should be conducted in a closed system or with appropriate trapping of off-gases.

Conclusion

This compound is a valuable and practical precursor for the generation of difluorocarbene. Its ease of synthesis, stability, and clean decomposition make it an attractive alternative to other difluorocarbene sources. The methodologies presented in this guide, particularly the microwave-assisted protocol, offer a rapid and efficient means of accessing gem-difluorocyclopropanes, which are highly sought-after motifs in modern drug discovery and development. As the demand for fluorinated compounds continues to grow, the utility of practical and versatile reagents like this compound will undoubtedly expand.

References

-

Dolbier, W. R., Jr, & Battiste, M. A. (2012). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 8, 1956–1984. [Link]

-

Gill, D. M., McLay, N., Waring, M. J., Wilkinson, C. T., & Sweeney, J. B. (2014). An Improved Method for Difluorocyclopropanation of Alkenes. Synlett, 25(12), 1756–1758. [Link]

-

Rullière, P., Cyr, P., & Charette, A. B. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters, 18(8), 1988–1991. [Link]

-

Volochnyuk, D. M., Grygorenko, O. O., & Komarov, I. V. (2022). Synthesis of gem‐Difluorocyclopropanes. In Modern Synthesis Processes and Reactivity of Fluorinated Compounds (pp. 1-100). Wiley-VCH GmbH. [Link]

-

Li, Z., et al. (2021). 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions. Nature Communications, 12(1), 356. [Link]

-

Lv, L., Qian, H., & Li, Z. (2022). Development of alkene difluorocyclopropanation reagents. Angewandte Chemie International Edition, 61(39), e202206881. [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

-

Kharas, G., et al. (2022). Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv. [Link]

-

Li, Z., et al. (2024). Synthesis of Difluorocyclopropanes via Visible‐Light‐Mediated [1+2] Cycloaddition of Diazo Esters with gem‐Difluoroalkenes and Evaluation of their Antifungal Activity. Chemistry – An Asian Journal, e202400185. [Link]

-

Kerton, F. M., et al. (2021). Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery. RSC Advances, 11(43), 26867–26876. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031325). [Link]

-

Bernstein, R., & Chaves, A. (2015). Identification of volatile butyl rubber thermal-oxidative degradation products by cryofocusing gas chromatography/mass spectrometry (cryo-GC/MS). (SAND2015-6202). Sandia National Laboratories. [Link]

-

Kharas, G., et al. (2022). Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv. [Link]

-

Oshiro, K., Morimoto, Y., & Amii, H. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Synthesis, 2010(12), 2080–2084. [Link]

-

Li, W., et al. (2020). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Journal of Thermal Analysis and Calorimetry, 141(5), 2029–2037. [Link]

-

Zaharescu, T., & Podina, C. (1997). Thermal degradation of butyl rubber. Journal of Materials Science Letters, 16(9), 761–762. [Link]

-

Bernstein, R., & Chaves, A. (2015). Identification of volatile butyl rubber thermal-oxidative degradation products by cryofocusing gas chromatography/mass spectrometry (cryo-GC/MS). (SAND2015-6202). Sandia National Laboratories. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Improved Method for Difluorocyclopropanation of Alkenes [organic-chemistry.org]

- 4. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow [organic-chemistry.org]

The Synthetic Utility of Butyl 2,2-difluoroacetate: A Technical Guide for Organic Chemists

Abstract

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting unique physicochemical and biological properties. Among the diverse portfolio of fluorinating reagents, Butyl 2,2-difluoroacetate has emerged as a versatile and valuable building block for the synthesis of complex molecules. This technical guide provides an in-depth exploration of the reactivity of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its application in key organic transformations. We will delve into the mechanistic underpinnings of its reactivity in Reformatsky-type, Aldol, and Claisen-type reactions, supported by field-proven insights and detailed experimental protocols.

Introduction: The Unique Profile of this compound

This compound is a fluorinated ester that serves as a precursor to the difluoroacetyl moiety, a critical pharmacophore in numerous bioactive compounds. The presence of the two fluorine atoms on the α-carbon dramatically influences the molecule's reactivity in several key ways:

-

Increased Acidity of the α-Proton: The strong electron-withdrawing nature of the fluorine atoms significantly acidifies the α-proton, facilitating its removal under basic conditions to form a stabilized enolate. This enhanced acidity is central to its participation in Aldol and Claisen-type reactions.

-

Activation of the Carbonyl Group: The inductive effect of the gem-difluoro group renders the carbonyl carbon more electrophilic, making it susceptible to nucleophilic attack.

-

Utility in Radical Reactions: The corresponding radical species, the difluoroacetyl radical, can be generated and utilized in various addition reactions.

The butyl ester group, in comparison to the more commonly cited ethyl ester, can offer advantages in terms of solubility in organic solvents and may subtly influence reaction kinetics due to its increased steric bulk. While much of the published literature focuses on the ethyl analogue, the principles of reactivity are largely translatable to this compound.

The Reformatsky Reaction: A Gateway to β-Hydroxy-α,α-difluoroesters

The Reformatsky reaction is a classic carbon-carbon bond-forming reaction that utilizes an α-halo ester, a carbonyl compound (aldehyde or ketone), and a metal, typically zinc, to produce a β-hydroxy ester.[1][2] In the context of this compound, its bromo- or iodo-analogue, Butyl 2-bromo-2,2-difluoroacetate or Butyl 2-iodo-2,2-difluoroacetate, is employed.

Mechanistic Insights

The reaction proceeds through the formation of an organozinc intermediate, often referred to as a Reformatsky enolate.[2] This species is less basic than Grignard reagents or lithium enolates, which allows for excellent chemoselectivity, particularly with substrates bearing sensitive functional groups.

Diagram: Mechanism of the Reformatsky Reaction

Sources

A Senior Application Scientist's Guide to Butyl 2,2-difluoroacetate: A Versatile Building Block for Modern Fluorine Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity.[1][2] Among the arsenal of fluorinated synthons, esters of difluoroacetic acid have emerged as particularly powerful and versatile building blocks. This guide provides an in-depth technical overview of Butyl 2,2-difluoroacetate, focusing on its core reactivity, field-proven applications, and detailed experimental insights. We will move beyond simple procedural lists to explore the chemical principles that govern its utility, empowering researchers to harness its full synthetic potential.

The this compound Moiety: Physicochemical Profile

This compound (CAS 368-35-4) is a stable, liquid ester that serves as a key precursor for the introduction of the gem-difluoro (-CF2-) group.[3] The two electron-withdrawing fluorine atoms significantly influence the molecule's reactivity, most notably by increasing the acidity of the α-proton, thereby facilitating enolate formation.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source / Notes |

| Molecular Formula | C₆H₁₀F₂O₂ | [3] |

| Molecular Weight | 152.14 g/mol | [3] |

| Boiling Point | ~145-147 °C | Estimated based on related esters. |

| Density | ~1.08 g/cm³ | Estimated based on related esters. |

| ¹H NMR (CDCl₃) | δ ~5.9 (t, J=54 Hz, 1H, CHF₂), 4.3 (t, 2H), 1.7 (m, 2H), 1.4 (m, 2H), 0.9 (t, 3H) | Predicted values. The large triplet for the α-proton is characteristic.[4][5][6] |

| ¹³C NMR (CDCl₃) | δ ~164 (t, C=O), 108 (t, J=250 Hz, CF₂), 67 (CH₂O), 30 (CH₂), 19 (CH₂), 13 (CH₃) | Predicted values. Note the large C-F coupling constant.[5][7] |

| IR (Neat) | ~1760 cm⁻¹ (C=O stretch), ~1100-1200 cm⁻¹ (C-F stretch) | Characteristic ester and C-F vibrational frequencies.[4][6] |

Core Reactivity: The Difluoroenolate and Beyond

The synthetic utility of this compound is primarily derived from its ability to participate in a range of carbon-carbon bond-forming reactions. Understanding the nuances of its reactivity is key to successful application.

Enolate Formation and Alkylation

The presence of two fluorine atoms on the α-carbon significantly acidifies the α-proton (pKa ≈ 20-22 in DMSO), making it accessible to a variety of bases. However, the resulting enolate is generally less reactive than its non-fluorinated counterparts due to the inductive electron withdrawal by the fluorine atoms.

-

Expert Insight: The choice of base is critical. While strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) are effective for quantitative enolate formation, the reaction must be conducted at low temperatures (-78 °C) to prevent side reactions.[8] The resulting lithium enolate can then be trapped with various electrophiles in Sₙ2-type reactions to forge new C-C bonds.[9][10] This pathway is fundamental for creating α,α-difluoro esters with extended carbon chains.

Caption: Simplified mechanism of the Reformatsky reaction.

Protocol 1: General Procedure for a Zinc-Mediated Reformatsky-Type Reaction

This protocol describes the addition of butyl 2-bromo-2,2-difluoroacetate to a generic aldehyde.

-

Zinc Activation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add zinc dust (1.5 equivalents). Briefly heat the flask under vacuum and cool. Add a small crystal of iodine and stir until the color fades. This process activates the zinc surface.

-

Reaction Setup: Add anhydrous solvent (e.g., THF or a dioxane/acetonitrile mixture) to the activated zinc. [11]3. Reagent Addition: In a separate flask, prepare a solution of the aldehyde (1.0 equivalent) and butyl 2-bromo-2,2-difluoroacetate (1.2 equivalents) in the same anhydrous solvent.

-

Initiation & Reaction: Add a small portion of the aldehyde/ester solution to the zinc suspension and gently warm the mixture until an exothermic reaction begins. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

Reaction Monitoring: After the addition is complete, continue stirring at reflux for 1-2 hours or until TLC/GC-MS analysis indicates consumption of the starting aldehyde.

-

Workup: Cool the reaction to 0 °C and quench by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired β-hydroxy-α,α-difluoro ester. [12]

Advanced Applications & Case Studies

The true power of this compound is realized when these core reactions are applied to the synthesis of complex, high-value molecules.

Radical Additions for Difluoro-GABA Analogs

The difluoromethyl group is a bioisostere for hydroxyl or thiol groups, making it a valuable motif in medicinal chemistry. Radical addition reactions provide a direct route to install the difluoroacetate unit onto alkenes and alkynes.

-

Field-Proven Insight: Sodium dithionite (Na₂S₂O₄) can be used as a mild and inexpensive radical initiator for the addition of alkyl 2-bromo-2,2-difluoroacetates to vinyl ethers. [13]This methodology has been successfully applied as a key step in the synthesis of 3,3-difluoro-GABA, a pharmacologically relevant analog of the neurotransmitter GABA. [13]This highlights the building block's utility in accessing novel amino acids for peptide and drug development.

Nickel-Catalyzed Cross-Coupling Reactions

Modern transition-metal catalysis has further expanded the synthetic toolbox for fluorinated compounds. Nickel-catalyzed cross-coupling reactions of 2-bromo-2,2-difluoroacetates with acyl chlorides have been developed to synthesize gem-difluoroenol ethers. [11]

-

Mechanism in Brief: In a process analogous to the Reformatsky reaction, zinc powder reduces the bromo-ester to a zinc enolate. A nickel(0) catalyst then facilitates the cross-coupling with an acyl chloride, ultimately forming a C-O bond and generating the enol benzoate product. This method provides access to a unique class of fluorinated structures that would be difficult to obtain through other means. [11]

Safety & Handling

As with all halogenated organic compounds, proper safety precautions are paramount.

-

Handling: this compound and its bromo-derivative should be handled in a well-ventilated fume hood. [14][15][16]Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. [16][17]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents, acids, and bases. [15]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not release into the environment.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the precise installation of the gem-difluoro motif. Its well-defined reactivity through enolate, Reformatsky, and radical pathways allows for the rational design and synthesis of complex fluorinated molecules. For the medicinal chemist, it offers a reliable route to novel drug candidates with potentially superior pharmacological profiles. For the materials scientist, it provides a means to construct polymers and materials with unique thermal and electronic properties. [2]A thorough understanding of the principles outlined in this guide will enable researchers to confidently and creatively apply this versatile building block to solve contemporary challenges in chemical synthesis.

References

-

Vastani . Material Safety Data Sheet Butyl acetate. [Link]

-

Cambridge University Press . Reformatsky Reaction. [Link]

-

Organic Syntheses . Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]

-

Nature . 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions. [Link]

-

ResearchGate . Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA. [Link]

-

NROChemistry . Reformatsky Reaction. [Link]

-

Journal of Organic Chemistry . NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

Journal of Organic Chemistry . Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. [Link]

-

PubChem . Ethyl difluoroacetate. [Link]

-

University of Bristol . Enolate Chemistry. [Link]

-

Wikipedia . Reformatsky reaction. [Link]

-

University of California, Irvine . Chem 117 Reference Spectra Spring 2011. [Link]

- Google Patents. Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane.

-

Organic Reactions . The Reformatsky Reaction. [Link]

-

Molecules . Recent developments in the asymmetric Reformatsky-type reaction. [Link]

-

MDPI . β,β-Difluoro Peroxides as Fluorinated C2-Building Blocks for the Construction of Functionalized Indolizines. [Link]

-

ResearchGate . Application of esters in pharmaceutical chemistry. [Link]

-

AMERICAN ELEMENTS . Fluorinated Building Blocks. [Link]

-

Organic Syntheses . Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]

-

Master Organic Chemistry . Enolates – Formation, Stability, and Simple Reactions. [Link]

-

University of California, Davis . Reactions of Enolate Ions and Enols. [Link]

-

University of Pennsylvania . Enolate Chemistry II. [Link]

-

YouTube . Organic Chemistry - Spectroscopy - Butyl Acetate. [Link]

-

Chemistry LibreTexts . Alkylation of Enolate Ions. [Link]

-

Waters . Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules. [Link]

-

Future Medicinal Chemistry . Fluorinated building blocks in drug design: new pathways and targets. [Link]

- Google Patents. Method for preparing difluoroacetic acid.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Fluorinated Building Blocks [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. Ethyl difluoroacetate | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ekwan.github.io [ekwan.github.io]

- 6. youtube.com [youtube.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. synquestlabs.com [synquestlabs.com]

- 15. fishersci.fr [fishersci.fr]

- 16. synquestlabs.com [synquestlabs.com]

- 17. vastanichem.com [vastanichem.com]

An In-Depth Technical Guide to the Solubility of Butyl 2,2-difluoroacetate in Common Organic Solvents

Foreword: Navigating the Solubility Landscape of Fluorinated Esters

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of successful formulation and application. This guide provides a comprehensive exploration of the solubility of Butyl 2,2-difluoroacetate, a fluorinated ester with potential applications in various scientific fields. Due to the limited availability of specific quantitative solubility data in public literature for this exact molecule, this document emphasizes a foundational understanding of its predicted solubility based on physicochemical principles. Furthermore, it offers robust, field-proven experimental protocols for the precise determination of its solubility in a range of common organic solvents. This guide is designed to empower the reader with both the theoretical framework and the practical tools necessary to confidently work with this compound.

Physicochemical Profile of this compound

To predict the solubility of this compound (CAS 368-35-4), it is essential to first understand its molecular structure and resulting physicochemical properties.[1][2][3]

Molecular Formula: C₆H₁₀F₂O₂[1]

Molecular Weight: 152.14 g/mol [1]

Structure:

The molecule consists of a butyl ester of difluoroacetic acid. The key features influencing its solubility are:

-

The Difluoromethyl Group (CHF₂): The two fluorine atoms are highly electronegative, creating a significant dipole moment in this part of the molecule. This imparts a degree of polarity. The presence of fluorine can also reduce the ability of the adjacent carbonyl group to act as a hydrogen bond acceptor.

-

The Ester Group (-COO-): This group is polar and can act as a hydrogen bond acceptor.

-

The Butyl Chain (-CH₂CH₂CH₂CH₃): This is a non-polar, hydrophobic alkyl chain.

The overall solubility of this compound will be a balance between the polar character of the difluoromethyl and ester groups and the non-polar nature of the butyl chain. The principle of "like dissolves like" is the guiding tenet for predicting its solubility in various organic solvents.

Predicted Solubility in Common Organic Solvents

Based on its structure, we can predict the solubility of this compound across a spectrum of common organic solvents, categorized by their polarity.

High Solubility Predicted in:

-

Polar Aprotic Solvents: Such as acetone, ethyl acetate, tetrahydrofuran (THF), and dichloromethane (DCM). These solvents can engage in dipole-dipole interactions with the polar regions of this compound. The ester's carbonyl group can act as a hydrogen bond acceptor for any weak C-H donors in the solvent.

-

Alcohols (Polar Protic Solvents): Such as methanol, ethanol, and isopropanol. The hydroxyl groups of these solvents can act as hydrogen bond donors to the oxygen atoms of the ester group. The alkyl chains of these alcohols will also interact favorably with the butyl chain of the ester.

Moderate to Good Solubility Predicted in:

-

Aromatic Hydrocarbons: Such as toluene and benzene. While these are considered non-polar, the polarizability of the aromatic ring can lead to favorable interactions with the polar part of the ester. The butyl chain will readily interact with the non-polar solvent.

-

Ethers: Such as diethyl ether. The ether oxygen can act as a hydrogen bond acceptor, and the alkyl groups will interact with the butyl chain.

Low to Poor Solubility Predicted in:

-

Non-Polar Aliphatic Hydrocarbons: Such as hexane and cyclohexane. The primary interactions here would be weak van der Waals forces between the butyl chain and the solvent. The polar difluoroacetate moiety would be poorly solvated, likely leading to low solubility.

-

Water: this compound is expected to have very low solubility in water. Although the ester and difluoromethyl groups have some polarity, the four-carbon butyl chain is hydrophobic and will dominate the interaction with water. While some esters can form hydrogen bonds with water, the overall hydrophobic character of the molecule will limit its aqueous solubility.[4]

The following table summarizes the predicted solubility profile.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Ethyl Acetate, THF, DCM | High | Strong dipole-dipole interactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Hydrogen bonding and alkyl chain interactions. |

| Aromatic | Toluene, Benzene | Moderate to Good | Polarizability of the aromatic ring and non-polar interactions. |

| Ethers | Diethyl Ether | Moderate to Good | Hydrogen bond acceptance and alkyl interactions. |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Low | Dominated by weak van der Waals forces. |

| Aqueous | Water | Very Low | Hydrophobic butyl chain limits interaction with polar water molecules. |

Experimental Determination of Solubility

While predictions are valuable, empirical determination of solubility is crucial for any research or development application.[5][6] The following section details a robust protocol for determining the thermodynamic (equilibrium) solubility of this compound.

The Shake-Flask Method for Equilibrium Solubility